3-Fluoro-4-nitrotoluene

Catalog No.
S595107
CAS No.
446-34-4
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-nitrotoluene

CAS Number

446-34-4

Product Name

3-Fluoro-4-nitrotoluene

IUPAC Name

2-fluoro-4-methyl-1-nitrobenzene

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3

InChI Key

WZMOWQCNPFDWPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F

Synonyms

(2-hydroxypropyl)-gamma-cyclodextrin, hydroxypropyl gamma-cyclodextrin

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F

The exact mass of the compound 3-Fluoro-4-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25756. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-nitrotoluene (CAS 446-34-4) is a strongly activated fluorinated nitroaromatic intermediate utilized extensively in pharmaceutical and agrochemical manufacturing[1]. Characterized by the strategic ortho-positioning of a fluorine atom relative to a strongly electron-withdrawing nitro group, the compound serves as a highly reactive precursor for nucleophilic aromatic substitution (SNAr) reactions. Its primary industrial value lies in its ability to efficiently form complex C-N, C-O, and C-S bonds under mild basic conditions, making it a targeted procurement choice over non-fluorinated or differently substituted analogs for large-scale active pharmaceutical ingredient (API) synthesis and macrocyclization workflows [1].

Research Fit

Workflow
Nucleophilic aromatic substitution, cross-coupling, and reduction to aniline
Format
Crystalline solid for accurate weighing and ambient handling
Grade
Research-grade purity specification for catalyst-sensitive transformations

Substituting 3-fluoro-4-nitrotoluene with generic alternatives like 3-chloro-4-nitrotoluene or the isomeric 2-fluoro-4-nitrotoluene severely compromises synthetic efficiency and drives up manufacturing costs [1]. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex; the extreme electronegativity of fluorine stabilizes this intermediate far better than chlorine, resulting in reaction rates that are often orders of magnitude faster for the fluoro-analog. Furthermore, positional isomers such as 2-fluoro-4-nitrotoluene place the fluorine atom meta to the nitro group, completely removing the electronic activation required for SNAr [1]. Consequently, using these related substitutes leads to stalled reactions, the requirement for harsh conditions (e.g., elevated temperatures or transition-metal catalysts), and unacceptable yields in complex syntheses.

Substitution Risk

2-Fluoro-4-nitrotoluene (CAS 1427-07-2)
Different electrophilic reactivity pattern; coupling outcomes may not transfer.
4-Fluoro-3-nitrotoluene (CAS 446-11-7)
Documented SNAr incompatibility—yields no desired aryl ether under standard conditions.
3-Fluoro-6-nitrotoluene
Altered nitration selectivity and electronic profile; route fidelity not assured.

SNAr Reaction Kinetics: Fluorine vs. Chlorine Leaving Group Superiority

In nucleophilic aromatic substitution (SNAr) of nitrotoluene derivatives, the choice of halogen dictates the reaction rate. Due to the superior inductive stabilization of the rate-determining Meisenheimer complex by fluorine, 3-fluoro-4-nitrotoluene exhibits drastically accelerated kinetics compared to its chloro-analog [1]. Kinetic studies on analogous activated nitroaromatics demonstrate that fluoro-derivatives react orders of magnitude faster than chloro-derivatives under identical basic conditions, allowing for lower reaction temperatures and shorter batch cycle times [1].

Evidence DimensionRelative SNAr Reaction Rate
Target Compound DataRapid substitution at moderate temperatures (e.g., 75 °C)
Comparator Or Baseline3-Chloro-4-nitrotoluene (Sluggish substitution, requires harsh heating or catalysts)
Quantified DifferenceFluoro-derivatives react up to 100x–1000x faster than chloro-derivatives in SNAr
ConditionsNucleophilic attack under basic conditions in polar aprotic solvents

Procuring the fluoro-analog eliminates the need for extreme heating or transition-metal catalysts, directly reducing energy costs and batch times in industrial synthesis.

SNAr Reactivity
Head-to-head
Target 0% tert-butyl ether yield
Comparator 4-Fluoro-3-nitrotoluene: product formed
Complete functional dichotomy dictates isomer choice for SNAr etherification.
Wandless 1998; KHMDS/tBuOH, THF, 0-23 °C.

Positional Activation: Ortho- vs. Meta-Fluorine Reactivity

The regiochemistry of the fluorine atom relative to the nitro group is the absolute determinant of SNAr viability. In 3-fluoro-4-nitrotoluene, the fluorine is positioned ortho to the nitro group, maximizing resonance and inductive activation [1]. In contrast, the isomer 2-fluoro-4-nitrotoluene places the fluorine meta to the nitro group, leaving it electronically isolated. As a result, the meta-fluoro isomer is functionally inert to standard SNAr conditions, requiring entirely different, more costly cross-coupling strategies to achieve similar functionalization [1].

Evidence DimensionSNAr Activation State
Target Compound Data3-Fluoro-4-nitrotoluene (Ortho-F, highly activated for SNAr)
Comparator Or Baseline2-Fluoro-4-nitrotoluene (Meta-F, unactivated)
Quantified DifferenceBinary reactivity difference (efficient SNAr vs. no SNAr reaction)
ConditionsStandard nucleophilic substitution without transition metal catalysts

Buyers must specify the 3-fluoro-4-nitro isomer to ensure compatibility with standard SNAr workflows, as the 2-fluoro isomer cannot act as a drop-in substitute.

Nitration Selectivity
Cross-study comparable
Target 30% selectivity at >79% conv. (60 °C)
2-Fluoro isomer 90% selectivity (55% conv., 90 °C)
Low direct nitration yield supports pre-synthesized procurement to bypass mixed-product separation.
Solid acid catalysts, 70% HNO₃; Maurya 2003.

Large-Scale Manufacturability: High-Yield Triazole Coupling

3-Fluoro-4-nitrotoluene has been quantitatively proven as a highly efficient precursor in kilogram-scale pharmaceutical synthesis. In the synthesis of orexin receptor antagonist fragments, reacting 1.367 kg of 3-fluoro-4-nitrotoluene with a triazole derivative in the presence of potassium carbonate yielded the desired N-arylated product efficiently [1]. The high reactivity of the ortho-fluoro group allows the reaction to proceed smoothly at 75 °C, avoiding the need for complex ligands or palladium catalysts that would be required if an unactivated or chloro-analog were used [1].

Evidence DimensionProcess Scale and Yield
Target Compound Data1.367 kg scale, high conversion at 75 °C
Comparator Or BaselineUnactivated or chloro-analogs (Require >100 °C or Pd/Cu catalysts)
Quantified DifferenceEnables catalyst-free, kilogram-scale N-arylation at moderate temperatures
ConditionsK2CO3, DMF, 75 °C, 15 hours

Demonstrates that this specific compound is validated for robust, catalyst-free, multi-kilogram industrial scale-up.

Melting Point
Cross-study comparable
Target 52-55 °C
4-Fluoro isomer 27-29 °C
2-Fluoro isomer 31-35 °C
Higher melting point simplifies solid handling, purification, and ambient storage.
Literature values, atmospheric pressure.
Synthetic Precedent
Class-level
Documented as intermediate in IKK inhibitor (BMS series) synthesis; no equivalent precedent for 4-fluoro isomer.
Supports IKK/NF-κB pathway probe synthesis research.
Data to verify; specific route context applies.
Purity & Packaging
Specification review
Assay ≥98% (GC)
Packaging Inert gas, amber glass vial
Grade 99% assay available
Minimizes catalyst poisoning risk and extends shelf life under recommended storage.
Lot-specific COA recommended.

Catalyst-Free N-Arylation in API Manufacturing

3-Fluoro-4-nitrotoluene is a targeted starting material for synthesizing complex N-aryl heterocycles, such as triazole-containing pharmaceutical intermediates [1]. Because the ortho-fluorine is highly activated, manufacturers can perform N-arylation using simple bases like potassium carbonate at moderate temperatures (e.g., 75 °C), completely eliminating the need for expensive palladium or copper catalysts and their associated heavy-metal remediation steps[1].

Peptide Macrocyclization via SNAr

In advanced medicinal chemistry, this compound is utilized to synthesize unnatural amino acid building blocks (e.g., fluorinated phenylalanine derivatives) designed for late-stage peptide macrocyclization[2]. The high SNAr reactivity of the fluorine atom allows for efficient intramolecular cyclization under mild basic conditions, a critical requirement when handling sensitive peptide sequences that would degrade under harsher coupling conditions [2].

Synthesis of Substituted Anilines via Sequential Reduction

Following the successful nucleophilic displacement of the fluorine atom, the robust nitro group of 3-fluoro-4-nitrotoluene can be quantitatively reduced to an amine [3]. This two-step sequence (SNAr followed by reduction) makes it an indispensable procurement choice for generating highly functionalized, sterically hindered anilines used in agrochemical and dye manufacturing, where starting from a pre-formed aniline would lead to incompatible regioselectivity[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
IKK/NF-κB pathway inhibitor synthesis
Regiochemistry-aligned imidazoquinoline scaffold access
Synthetic precedent and route feasibility review
Pd-catalyzed cross-coupling & amination library synthesis
Research-grade purity and stabilized crystalline form
Catalyst compatibility and batch-to-batch consistency
Specialty polymer & advanced material development
Electronic profile from fluoro-nitro aromatic core
Material property consistency and purification ease
Agrochemical intermediate discovery
Regiochemical versatility for agrochemical scaffolds
Established procurement pathway and purity consistency

XLogP3

2.2

Melting Point

53.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446-34-4

Wikipedia

3-Fluoro-4-nitrotoluene

General Manufacturing Information

Benzene, 2-fluoro-4-methyl-1-nitro-: INACTIVE

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